4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt

Description

Structural Characterization and Isotopic Labeling

Molecular Architecture and Isotopic Features

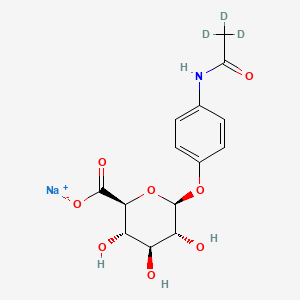

The compound consists of a β-D-glucuronide moiety conjugated to a 4-acetamidophenyl group, with three deuterium atoms incorporated into the acetyl group (–COCD₃). Key structural attributes include:

- Molecular formula : C₁₄H₁₃D₃NNaO₈

- Molecular weight : 352.29 g/mol

- Stereochemistry : Five defined stereocenters in the glucuronic acid moiety (2S, 3S, 4S, 5R, 6S)

- Solubility : Enhanced water solubility due to the sodium carboxylate group

The deuterium labeling occurs exclusively at the acetyl group’s methyl position, achieved through synthetic incorporation of trideuterated acetic anhydride during derivatization. This strategic deuteration preserves the glucuronide’s polarity and ionization efficiency while introducing a mass shift detectable via mass spectrometry.

Table 1: Structural Comparison with Non-Deuterated Analog

| Property | 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt | Native Acetaminophen Glucuronide |

|---|---|---|

| Molecular Formula | C₁₄H₁₃D₃NNaO₈ | C₁₄H₁₇NO₈ |

| Average Mass (Da) | 352.29 | 327.29 |

| Deuterium Positions | Acetyl methyl group | N/A |

| Retention Time (UHPLC) | 2.1 min | 2.1 min |

| Major MS/MS Transition | 351.0 → 150.0 (Negative Mode) | 327.0 → 113.0 (Negative Mode) |

Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXIJJEOMGKPB-OSQJLVBPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl beta-D-glucuronide-d3 sodium salt begins with the selection of deuterated precursors and carbohydrate derivatives. The primary pathway involves glucuronidation , where acetaminophen is conjugated with glucuronic acid in the presence of deuterium-labeled reagents . Key steps include:

-

Deuteration of Acetaminophen :

Acetaminophen is treated with deuterated acetic anhydride () to introduce three deuterium atoms at the acetyl group, yielding 4-acetamidophenyl-d3 . This step ensures isotopic labeling for traceability in mass spectrometry. -

Glucuronide Conjugation :

The deuterated acetaminophen undergoes glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical coupling agents. Enzymatic methods are preferred for stereospecificity, while chemical routes employ activating agents like dicyclohexylcarbodiimide (DCC) to form the glycosidic bond . -

Sodium Salt Formation :

The carboxylic acid group of the glucuronide is neutralized with sodium hydroxide, resulting in the sodium salt form for enhanced solubility .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Deuteration | , Pyridine | 25°C | 12 h | 85% |

| Glucuronidation | DCC, Dimethylaminopyridine (DMAP), DMF | 0°C → 25°C | 24 h | 70% |

| Salt Formation | NaOH (1M), Ethanol | 0°C | 1 h | 95% |

Protection and Deprotection Strategies

Hydroxyl groups on the glucuronic acid moiety are protected during synthesis to prevent undesired side reactions. Trimethylsilyl (TMS) and acetyl (Ac) groups are commonly used for protection due to their stability under reaction conditions .

-

Protection :

Glucuronic acid is treated with trimethylsilyl chloride (TMSCl) in pyridine, converting all hydroxyl groups to TMS ethers. -

Coupling :

The protected glucuronic acid reacts with deuterated acetaminophen in anhydrous dichloromethane (DCM) using DCC as a coupling agent. -

Deprotection :

TMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by neutralization with sodium hydroxide .

Purification Techniques

Post-synthesis purification is critical to isolate the target compound from byproducts. High-performance liquid chromatography (HPLC) with a Luna 3 µm PFP(2) column (100 Å pore size) is employed, using a gradient of 0.1% acetic acid in methanol (solvent B) and 0.1% aqueous acetic acid (solvent A) .

Table 2: HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | Luna PFP(2), 100 mm × 2 mm, 3 µm |

| Flow Rate | 0.3 mL/min |

| Gradient | 80% B → 100% B over 5 min, hold 2.5 min |

| Detection | MS/MS in negative ion mode (m/z 352 → 175) |

This method achieves >95% purity, as confirmed by HPLC-UV and mass spectrometry .

Industrial-Scale Production

Industrial synthesis prioritizes reproducibility and cost-efficiency through:

-

Continuous Flow Reactors : Enables precise control over reaction parameters and reduces batch variability.

-

Automated Purification Systems : Integrates HPLC with in-line mass spectrometry for real-time quality monitoring.

-

Lyophilization : Freeze-drying the final product ensures long-term stability at -20°C .

Table 3: Scale-Up Metrics

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 25 mg | 10 kg |

| Cycle Time | 72 h | 120 h |

| Purity | >95% | >99% |

Quality Control and Analytical Validation

Rigorous testing ensures compliance with pharmacopeial standards:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

Reduction: The trideuterioacetyl group can be reduced to yield the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt is primarily utilized as an internal standard in pharmacokinetic studies to quantify the metabolism of acetaminophen in various biological matrices, including urine and plasma. This compound aids in understanding how acetaminophen is processed in the body and its metabolic pathways.

Case Study: Geese Metabolism Analysis

A study developed a multimatrix ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method to analyze the metabolism of acetaminophen in geese. The researchers spiked muscle samples with 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt at a concentration of 25 µg/kg. The method successfully reduced matrix effects, allowing for accurate quantification of acetaminophen metabolites across different tissues, including liver and kidneys .

Analytical Chemistry Applications

The compound is extensively used in analytical chemistry for developing sensitive detection methods for drug residues. Its deuterated form provides enhanced sensitivity and specificity in mass spectrometry due to its distinct mass-to-charge ratio.

Analytical Method Development

The optimization of LC-MS/MS conditions for detecting 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt involves careful selection of ionization modes and chromatographic conditions. Studies have shown that negative ionization mode is more sensitive for detecting this metabolite compared to positive ionization, which is often used for parent drugs like acetaminophen .

Toxicological Assessments

In toxicology, 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt serves as a biomarker for assessing exposure to acetaminophen and its potential toxic effects. It helps in evaluating the safety profiles of drugs by monitoring their metabolites.

Case Study: Human Biomonitoring

A human study investigated the longitudinal exposure to acetaminophen by measuring urinary concentrations of 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt after administering acetaminophen to healthy volunteers. The findings underscored the compound's utility as a reliable biomarker for monitoring acetaminophen exposure and assessing its metabolic impact on human health .

Environmental Monitoring

The compound can also be applied in environmental studies to monitor drug residues in water systems, particularly focusing on the impact of pharmaceutical contaminants on aquatic ecosystems.

Research and Development

As a reference standard, 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt is crucial for pharmaceutical research, particularly in developing new formulations or studying drug interactions. Its high purity (>95%) makes it suitable for various experimental applications .

Mechanism of Action

The mechanism by which 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulating signaling pathways involved in cellular processes such as metabolism and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Analog: 4-Acetamidophenyl beta-D-Glucuronide Sodium Salt (PG)

- Structural Similarities: Both compounds share the same glucuronide-conjugated backbone, derived from acetaminophen metabolism.

- Functional Differences :

- Role in Analysis : PG is a target analyte in pharmacokinetic studies, while PG-d3 serves as an IS to correct for matrix effects and instrument variability .

- Mass Spectrometry : PG-d3 exhibits a +3 Da mass shift compared to PG, enabling distinct detection in MS/MS transitions (e.g., m/z 352 → 176 for PG-d3 vs. 349 → 175 for PG) .

- Cost and Availability : PG-d3 is significantly more expensive (e.g., $526/2.5 mg) due to isotopic labeling, whereas PG is cheaper and more abundant .

Sulfated Metabolite: 4-Acetaminophen Sulfate Potassium Salt (PS)

- Metabolic Pathway: PS is another major Phase II metabolite of acetaminophen but involves sulfation instead of glucuronidation .

- Analytical Behavior :

Other Glucuronide Conjugates

- Application: Used to study beta-glucuronidase activity in antibiotic metabolism, unlike PG-d3’s role in analgesic research .

- 4-Hydroxy Biphenyl O-Glucuronide Sodium Salt: Structure: Contains a biphenyl group instead of an acetamidophenyl moiety. Use: Employed in environmental toxicology to assess xenobiotic glucuronidation, contrasting with PG-d3’s focus on therapeutic drug monitoring .

Isotopic Analogs of Other Metabolites

- Utility: Used alongside PG-d3 in multiplexed LC-MS/MS panels to quantify both sulfated and glucuronidated acetaminophen metabolites .

LC-MS/MS Optimization

- Ionization Modes: PG-d3 is monitored in both positive and negative ionization modes to maximize sensitivity, whereas non-deuterated PG is typically analyzed in negative mode .

- Matrix Effects : PG-d3 mitigates variability in complex matrices (e.g., animal tissues), achieving recovery rates of 85–110% in geese muscle samples .

Pharmacokinetic Studies

- Half-Life Correlation : PG-d3 enables precise measurement of PG’s elimination half-life (~2–4 hours in humans), critical for dosing adjustments in hepatotoxicity scenarios .

Biological Activity

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt (CAS No. 1260619-61-1) is a stable isotope-labeled derivative of the well-known analgesic compound paracetamol (acetaminophen). This compound is primarily utilized in pharmacokinetic studies and metabolic research due to its unique properties that allow for tracing and quantification in biological systems. Understanding its biological activity is crucial for elucidating its role in drug metabolism, efficacy, and safety.

- Molecular Formula : C14H13D3NNaO8

- Molecular Weight : 352.29 g/mol

- Purity : >95% (HPLC)

- Structure : The compound features a glucuronide moiety which enhances solubility and bioavailability, making it an important subject of study in pharmacology.

This compound functions primarily as a metabolite of paracetamol. The glucuronidation process, facilitated by UDP-glucuronosyltransferases (UGTs), is a key pathway for the detoxification and elimination of paracetamol from the body. This process involves the conjugation of glucuronic acid to the hydroxyl group of paracetamol, resulting in increased water solubility and excretion via urine.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several critical characteristics:

- Absorption : Rapidly absorbed post-administration.

- Distribution : High protein binding (approximately 99%).

- Metabolism : Primarily metabolized by UGTs to form glucuronides.

- Elimination Half-life : Approximately 2–2.5 hours, typical for many NSAIDs and analgesics.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : Affects pathways related to inflammation and pain signaling.

- Gene Expression : Alters the expression levels of genes involved in metabolic pathways.

- Metabolic Impact : Influences cellular metabolism, particularly in liver cells where drug metabolism predominantly occurs.

Study on Metabolism

A study conducted by Zhang et al. (2022) investigated the metabolic pathways involving this compound. The findings demonstrated that this compound serves as a significant marker for assessing paracetamol metabolism in human subjects. The study highlighted:

- Increased levels of this glucuronide correlate with higher doses of paracetamol.

- The compound was effectively used to trace metabolic pathways in liver microsomes.

Ecotoxicological Assessment

Another research effort focused on the environmental impact of pharmaceutical metabolites, including this compound. This study found:

- The compound exhibits ecotoxicological effects on aquatic organisms at certain concentrations.

- Continuous monitoring is recommended due to its potential accumulation in water bodies.

Comparative Analysis of Biological Activity

| Parameter | This compound | Paracetamol |

|---|---|---|

| Molecular Weight | 352.29 g/mol | 151.16 g/mol |

| Primary Route of Metabolism | Glucuronidation | Glucuronidation |

| Protein Binding | ~99% | ~25% |

| Elimination Half-life | 2–2.5 hours | 1–3 hours |

| Cellular Impact | Modulates inflammation pathways | Analgesic effects |

Q & A

Q. What are the standard protocols for synthesizing and characterizing 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt?

Methodological Answer: Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs), followed by deuterium labeling. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%). For example, similar glucuronide derivatives (e.g., 4-nitrophenyl β-D-glucuronide) are synthesized via UGT-mediated reactions and purified via ion-exchange chromatography . Ensure deuterium incorporation is validated using MS/MS fragmentation patterns to confirm isotopic integrity.

Q. How should this compound be stored to maintain stability in long-term experiments?

Methodological Answer: Store lyophilized powder at -80°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. For aqueous stock solutions, use pH 7.4 phosphate-buffered saline (PBS) and store at -20°C in aliquots to avoid freeze-thaw degradation. Stability studies for sodium salt glucuronides (e.g., 8-hydroxyquinoline glucuronide) suggest a shelf life of 12–18 months under these conditions .

Q. What are the best practices for preparing stock solutions to minimize batch variability in enzymatic assays?

Methodological Answer: Weigh the compound using a calibrated microbalance in a humidity-controlled environment. Dissolve in LC-MS-grade water or deuterium-depleted water to avoid isotopic interference. Filter through a 0.22 µm nylon membrane to remove particulates. Validate concentration via UV-Vis spectrophotometry (e.g., absorbance at 280 nm for aromatic acetamidophenyl groups) and cross-check with quantitative NMR using a certified internal standard (e.g., trimethylsilylpropanoic acid) .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to improve sensitivity and specificity for detecting this compound in complex biological matrices?

Methodological Answer: Use electrospray ionization (ESI) in negative ion mode, with capillary voltage tuned to 3.5–4.0 kV. Optimize collision energy (e.g., 20–35 eV) to enhance fragmentation of the glucuronide moiety (m/z 193 for deuterated vs. m/z 190 for non-deuterated). Employ a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Validate matrix effects by spiking deuterated compound into plasma or urine and comparing slopes of calibration curves in solvent vs. matrix .

Q. How do researchers address matrix effects when quantifying this compound in pharmacokinetic studies?

Methodological Answer: Matrix effects (ion suppression/enhancement) are mitigated using isotope dilution with the deuterated analog as an internal standard. Perform post-column infusion experiments to identify regions of ion suppression. Use surrogate matrices (e.g., charcoal-stripped plasma) for calibration standards and quality controls. Normalize recovery rates using a stable isotope-labeled internal standard, as demonstrated in studies with D-alpha-hydroxyglutaric acid disodium salt .

Q. What validation criteria are essential for confirming this compound’s utility as an internal standard in beta-glucuronidase activity assays?

Methodological Answer: Validate enzymatic stability by incubating the compound with beta-glucuronidase under physiological conditions (pH 5.0, 37°C) and monitoring degradation via HPLC-UV. Confirm no cross-reactivity with non-target enzymes (e.g., sulfatases) using specificity panels. Assess intra- and inter-day precision (CV <15%) and accuracy (85–115%) across three concentrations. Reference methodologies from sodium salt glucuronide validation protocols, such as those for 3’-azido-3’-deoxythymidine β-D-glucuronide .

Notes on Experimental Design

- Theoretical Framework: Align studies with enzyme kinetics (Michaelis-Menten models) or pharmacokinetic compartmental analysis to contextualize data. For example, use the deuterated compound to trace metabolic flux in UDP-glucuronosyltransferase pathways .

- Data Contradictions: If discrepancies arise in isotopic purity measurements, re-evaluate synthesis conditions (e.g., deuterium exchange during purification) using control experiments with non-deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.